molecular formula C9H5F2N B127152 6,8-Difluoroquinoline CAS No. 145241-75-4

6,8-Difluoroquinoline

Cat. No.: B127152
CAS No.: 145241-75-4
M. Wt: 165.14 g/mol
InChI Key: TWMLBTXFCAIQRJ-UHFFFAOYSA-N
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Description

6,8-Difluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and imparts unique chemical properties.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to reduce the quinoline ring or other functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, and more .

Scientific Research Applications

6,8-Difluoroquinoline has a wide range of applications in scientific research:

Properties

IUPAC Name

6,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMLBTXFCAIQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162952
Record name Quinoline, 6,8-Difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145241-75-4
Record name Quinoline, 6,8-Difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145241754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 6,8-Difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural modifications of 6,8-difluoroquinoline have been explored to improve its antibacterial activity?

A1: Researchers have investigated various C-7 substituents on the this compound scaffold to enhance its antibacterial activity. Studies have focused on incorporating 2-aminomethyl-1-azetidinyl, -1-pyrrolidinyl, and -1-piperidinyl groups at this position. [] This exploration led to the identification of 5-amino-6,8-difluoroquinoline (R)-26a, bearing the 2-aminomethyl-1-azetidinyl group, as a highly potent derivative. [] This compound exhibited greater potency than both the corresponding 1-piperazinyl derivative and sparfloxacin. []

Q2: How does the stereochemistry of the C-7 substituent influence the antibacterial activity of this compound derivatives?

A2: The research highlights the significance of stereochemistry in determining the biological activity of these compounds. Specifically, the (R)-enantiomer of 5-amino-6,8-difluoroquinoline 26a, bearing the 2-aminomethyl-1-azetidinyl group, displayed superior antibacterial activity compared to its (S)-counterpart. [] This finding underscores the importance of chirality in drug design and development, particularly within the realm of antibacterial agents.

Q3: Beyond the introduction of C-7 substituents, what other synthetic modifications have been explored for this compound?

A3: Researchers have delved into the synthesis of partially halogenated this compound derivatives. This exploration has encompassed the preparation of 5,7-difluoro-, 5,6,7-trifluoro-, and 7-chloro-6,8-difluoroquinolines. [, ] While the specific biological activities of these compounds were not detailed in the provided abstracts, this line of investigation indicates the ongoing interest in expanding the chemical diversity of this compound derivatives, potentially uncovering novel applications and biological properties.

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